molecular formula C5H4ClN3S B1432544 2-Pyrazinecarbothioamide, 5-chloro- CAS No. 21279-69-6

2-Pyrazinecarbothioamide, 5-chloro-

Cat. No. B1432544
CAS RN: 21279-69-6
M. Wt: 173.62 g/mol
InChI Key: YDUKECJHESITDL-UHFFFAOYSA-N
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Description

2-Pyrazinecarbothioamide, 5-chloro- (2-PTCA-5Cl) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and two sulfur atoms, and a chlorine atom attached to the ring. It is commonly used in organic synthesis and is a versatile building block for a variety of compounds.

Scientific Research Applications

Synthesis and Biological Applications

A significant body of research has been dedicated to the synthesis of chlorinated pyrazoline and pyrazine derivatives, showcasing their potential in biological and pharmaceutical applications. For instance, Rathod and Chavan (2021) demonstrated the synthesis of chlorinated 3,5-diaryl-2-pyrazolines, highlighting their potent biological activities, which necessitated further biological screening of these novel compounds (Rathod & Chavan, 2021). Similarly, Hamada and Abdo (2015) synthesized acetoxysulfonamide pyrazole derivatives and investigated their antimicrobial and antioxidant activities, underscoring the efficacy of chloro derivatives in these roles (Hamada & Abdo, 2015).

Antimicrobial and Antitubercular Activity

The antimicrobial and antitubercular activities of these compounds have also been a focal point of research. Zítko et al. (2013) explored the antimycobacterial activity of 5-Chloro-N-phenylpyrazine-2-carboxamides, finding them effective against Mycobacterium tuberculosis with minimal cytotoxicity, suggesting potential applications in tuberculosis treatment (Zítko et al., 2013). Additionally, Doležal et al. (2003) highlighted the antituberculotic and antifungal activities of substituted 5-aroylpyrazine-2-carboxylic acid derivatives, indicating their efficacy in combating infectious diseases (Doležal et al., 2003).

Structural and Physicochemical Characterization

Research has also extended into the structural and physicochemical characterization of these compounds. Sebastian et al. (2016) conducted a comprehensive study on 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide, employing spectroscopic and quantum chemical studies to evaluate its antiviral activity and molecular docking, highlighting its potential in antiviral therapy (Sebastian et al., 2016).

Antioxidant and DNA Binding Properties

Furthermore, Kitawat and Singh (2014) explored the antioxidant and DNA-binding properties of novel pyrazine moiety bearing 2-pyrazoline derivatives, elucidating their significant potential in medicinal chemistry through antibacterial and antioxidant activities (Kitawat & Singh, 2014).

properties

IUPAC Name

5-chloropyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUKECJHESITDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrazinecarbothioamide, 5-chloro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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